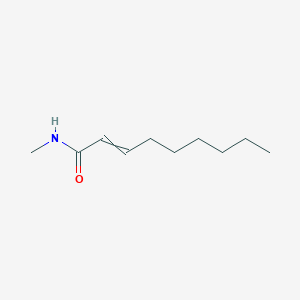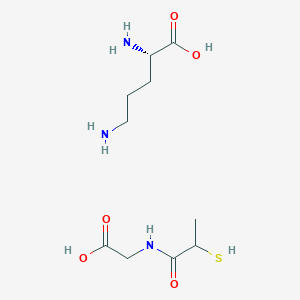![molecular formula C15H18ClN5O2 B12615403 N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B12615403.png)
N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloropyridin-4-yl)-N’-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a chlorine atom and a pyrazole ring, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyridin-4-yl)-N’-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrazole intermediates, followed by their coupling through an ethanediamide linkage. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
N-(2-chloropyridin-4-yl)-N’-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.
Substitution: The chlorine atom on the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
N-(2-chloropyridin-4-yl)-N’-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and ability to interact with biological targets.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
作用机制
The mechanism of action of N-(2-chloropyridin-4-yl)-N’-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridine and pyrazole derivatives with comparable structures and functional groups. Examples include:
- N-(2-chloropyridin-4-yl)-N’-methyl-ethanediamide
- N-(2-chloropyridin-4-yl)-N’-[(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide
Uniqueness
N-(2-chloropyridin-4-yl)-N’-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide stands out due to its specific combination of a chlorinated pyridine ring and a substituted pyrazole ring, which imparts unique chemical and biological properties
属性
分子式 |
C15H18ClN5O2 |
|---|---|
分子量 |
335.79 g/mol |
IUPAC 名称 |
N'-(2-chloropyridin-4-yl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]oxamide |
InChI |
InChI=1S/C15H18ClN5O2/c1-4-21-10(3)12(9(2)20-21)8-18-14(22)15(23)19-11-5-6-17-13(16)7-11/h5-7H,4,8H2,1-3H3,(H,18,22)(H,17,19,23) |
InChI 键 |
QZLISHIPZMRILE-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C(=N1)C)CNC(=O)C(=O)NC2=CC(=NC=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B12615329.png)



![N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615362.png)
![1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615367.png)







![{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615404.png)
